molecular formula C22H26N6O2 B2921754 N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine CAS No. 946339-32-8

N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine

Cat. No. B2921754
CAS RN: 946339-32-8
M. Wt: 406.49
InChI Key: SFLMTPHHNMSVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to selectively inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a critical role in various cellular processes, including cell proliferation, differentiation, and survival. The purpose of

Scientific Research Applications

Production of Dithiocarbamates

Dithiocarbamates are a class of organic compounds with broad applications, particularly as fungicides in agriculture. The secondary amine functionality in N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine is crucial for the formation of dithiocarbamates through subsequent chemical reactions .

Pharmaceutical Applications

Secondary amines, such as those found in this compound, form the backbone of many pharmaceuticals. They are integral in the synthesis of antidepressants like clomipramine and desipramine, as well as psychedelic and opiate analgesics including phenethylamines, codeine, heroin, and morphine .

OLED & PLED Materials

The methoxyphenyl groups in the compound can be utilized in the synthesis of materials for organic light-emitting diodes (OLED) and polymer light-emitting diodes (PLED) . These materials are crucial for developing high-performance displays with excellent brightness and energy efficiency .

Supramolecular Chemistry

Due to its potential for forming intermolecular hydrogen bonding , the compound can be used in the study of supramolecular structures . This is significant in the development of molecular recognition processes, which are fundamental in biological systems and nanotechnology .

properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-29-19-9-7-18(8-10-19)24-21-25-20(23-12-11-17-5-3-2-4-6-17)26-22(27-21)28-13-15-30-16-14-28/h2-10H,11-16H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMTPHHNMSVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine

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